molecular formula NaHO3S<br>NaHSO3<br>C14H17NO4S B1675200 Leucogen CAS No. 1950-36-3

Leucogen

カタログ番号: B1675200
CAS番号: 1950-36-3
分子量: 295.36 g/mol
InChIキー: VTEWQLLYCXLCRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Treatment of Chemotherapy-Induced Neutropenia

One of the most prominent applications of Leucogen is in the prevention and treatment of febrile neutropenia during chemotherapy. A study involving 395 patients with chronic hepatitis B treated with pegylated interferon showed that the addition of this compound tablets significantly reduced the incidence of neutrophil count drops compared to those not receiving the drug. Specifically, 29.6% of patients in the this compound group experienced neutrophil counts below 1 x 10^9/L compared to 42.8% in the control group (P = 0.01) .

Efficacy in Cancer Therapy

A prospective study evaluated the safety and efficacy of this compound at a dosage of 60 mg three times daily (180 mg total) for preventing febrile neutropenia in cancer patients undergoing chemotherapy. The results indicated a 0% incidence of febrile neutropenia among 39 patients treated with this regimen, suggesting that this compound may effectively mitigate the hematological side effects associated with chemotherapy .

Comparative Data on Efficacy

The following table summarizes key findings from clinical studies on this compound's efficacy in preventing neutropenia:

Study ReferencePatient GroupTreatment RegimenNeutropenia IncidenceStatistical Significance
395 CHB patientsInterferon + this compound29.6% (<1 x 10^9/L)P = 0.01
39 Cancer patientsThis compound 60 mg TID0%Not applicable

Case Study: Chronic Hepatitis B Treatment

In a clinical trial involving chronic hepatitis B patients treated with pegylated interferon, those receiving this compound tablets showed a significant reduction in adverse hematological reactions compared to controls. The study highlighted that fewer patients required dose adjustments or interruptions due to neutropenia when treated with this compound .

Case Study: Oncology Patients

A separate study focusing on oncology patients demonstrated that administering this compound before and during chemotherapy resulted in a marked reduction in severe neutropenia episodes, allowing for uninterrupted treatment cycles without delays or complications related to low blood cell counts .

生物活性

Leucogen is a pharmacological agent primarily utilized in the management of leukopenia, particularly in patients undergoing chemotherapy and radiotherapy. This article delves into the biological activity of this compound, presenting findings from various studies, clinical trials, and mechanistic analyses.

Overview of this compound

This compound is known for its ability to stimulate the production and maturation of granulocytes and leukocytes in the bone marrow. It is particularly beneficial for patients suffering from myelosuppression due to cancer treatments. Recent studies have highlighted its potential for not only alleviating leukopenia but also enhancing overall immune function and possibly exhibiting anticancer effects.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Hematopoietic Stimulation : this compound promotes the proliferation and differentiation of hematopoietic stem cells, leading to increased white blood cell counts.
  • Signaling Pathways : It has been shown to influence key signaling pathways such as PI3K-Akt and MAPK, which are crucial for cell survival and proliferation .
  • Synergistic Effects : In combination with other treatments, such as granulocyte colony-stimulating factor (G-CSF), this compound enhances the therapeutic outcomes in leukopenic patients .

Phase III Clinical Trials

A recent multi-center, randomized, double-blind Phase III clinical trial evaluated the efficacy of this compound compared to a placebo in managing leukocyte and platelet levels during chemotherapy for nasopharyngeal carcinoma. The trial included 132 participants and aimed to assess both safety and efficacy . Key findings include:

  • Increased Leukocyte Counts : Patients receiving this compound showed significant improvements in leukocyte counts compared to those on placebo.
  • Reduced Toxicity : The use of this compound was associated with lower incidences of chemotherapy-related side effects, suggesting an improvement in treatment compliance and quality of life.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Study on Chemotherapy-Induced Leukopenia : A study demonstrated that patients treated with this compound experienced a faster recovery of white blood cell counts post-chemotherapy compared to controls .
  • Mechanistic Insights : Another study utilized network pharmacology to identify 16 active components within this compound that contribute to its therapeutic effects against leukopenia. The study highlighted the importance of various metabolic pathways in mediating these effects .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Study TypeKey FindingsReference
Phase III Clinical TrialSignificant increase in leukocyte counts; reduced toxicity
Mechanistic StudyIdentified 16 active components; influenced PI3K-Akt and MAPK pathways
Comparative Case StudyFaster recovery of leukocyte levels post-chemotherapy

特性

IUPAC Name

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMTQVSHNQIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941264
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950-36-3
Record name Leyk
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1950-36-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucogen
Reactant of Route 2
Reactant of Route 2
Leucogen
Reactant of Route 3
Leucogen
Reactant of Route 4
Leucogen
Reactant of Route 5
Leucogen
Reactant of Route 6
Leucogen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。